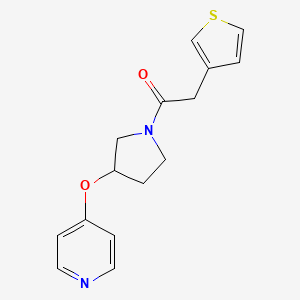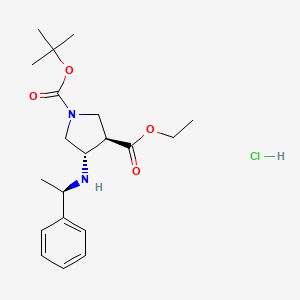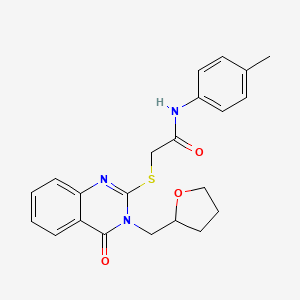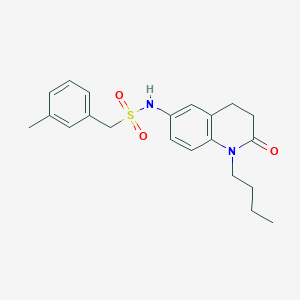
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps:
Formation of Pyridin-4-yloxy Intermediate: This step involves the reaction of pyridine-4-ol with an appropriate halogenating agent to form pyridin-4-yloxy halide.
Pyrrolidine Ring Formation: The pyridin-4-yloxy halide is then reacted with pyrrolidine under basic conditions to form the pyrrolidin-1-yl intermediate.
Thiophene Ring Introduction: Finally, the pyrrolidin-1-yl intermediate is coupled with a thiophene derivative through a carbonylation reaction to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or thiophene rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and electronic materials.
Wirkmechanismus
The mechanism by which 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, neurotransmission, or cellular metabolism, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-(Pyridin-3-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
- 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(furan-3-yl)ethanone
- 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(benzofuran-3-yl)ethanone
Uniqueness
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is unique due to its specific combination of pyridine, pyrrolidine, and thiophene rings, which confer distinct electronic and steric properties. These features make it particularly versatile for various applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
1-(3-pyridin-4-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(9-12-4-8-20-11-12)17-7-3-14(10-17)19-13-1-5-16-6-2-13/h1-2,4-6,8,11,14H,3,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTNMURKMAVKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(Phenylsulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2774273.png)

![4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2774278.png)
![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2774279.png)

![Methyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2774282.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2774285.png)
![1-[(4-fluorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/new.no-structure.jpg)



